![molecular formula C16H16N2O3S B5701485 4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DMSQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMSQ belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The exact mechanism of action of DMSQ is not fully understood. However, it has been reported to act as a potent inhibitor of topoisomerase II, an enzyme that plays a key role in DNA replication and transcription. By inhibiting topoisomerase II, DMSQ can prevent the proliferation of cancer cells and reduce inflammation. DMSQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMSQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. DMSQ has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, DMSQ has been reported to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSQ in lab experiments is its potent antitumor and anti-inflammatory effects. DMSQ has been shown to exhibit activity against a wide range of cancer cell lines and can be used to study the mechanisms of cancer cell growth and proliferation. In addition, DMSQ can be used to study the role of topoisomerase II and protein kinase C in various cellular processes. However, one of the main limitations of using DMSQ in lab experiments is its potential toxicity. DMSQ has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of DMSQ. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. DMSQ has been shown to exhibit potent activity against cancer cell lines and can be further studied for its potential use in cancer therapy. In addition, DMSQ can be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the structure-activity relationship of DMSQ and its derivatives. By synthesizing and studying various derivatives of DMSQ, it may be possible to identify compounds with improved potency and selectivity. Finally, DMSQ can be studied for its potential use in combination therapies with other anticancer or anti-inflammatory agents.
Méthodes De Synthèse
DMSQ can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride, followed by cyclization with glyoxylic acid. The resulting product is then reduced with sodium borohydride to yield DMSQ in high yield and purity. The synthesis of DMSQ has been optimized to produce large quantities of the compound for scientific research purposes.
Applications De Recherche Scientifique
DMSQ has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. DMSQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, DMSQ has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-7-8-12(2)15(9-11)22(20,21)18-10-16(19)17-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUOAVWWKMTTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

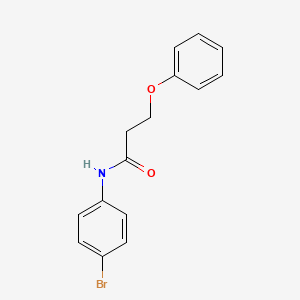
![N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide](/img/structure/B5701416.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)
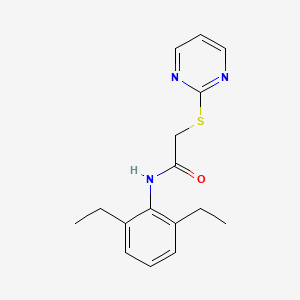
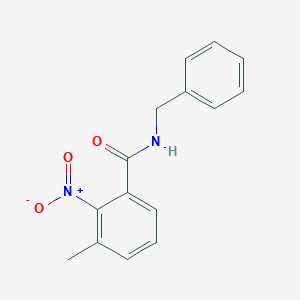
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
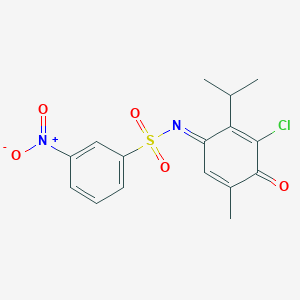
![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
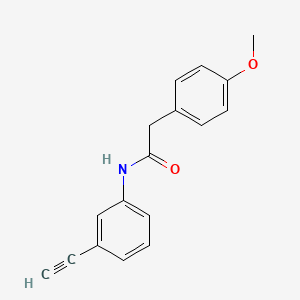
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)